4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound characterized by the presence of both morpholine and thiomorpholine rings
Preparation Methods
The synthesis of 4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multiple steps. The initial step often includes the formation of the morpholine ring, followed by the introduction of the 3,4-dichlorophenylmethyl group. The thiomorpholine ring is then synthesized and attached to the morpholine ring through a series of reactions involving specific reagents and conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium hydroxide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other morpholine and thiomorpholine derivatives, such as:
[4-(3,4-Dichlorophenyl)methyl]morpholine: Lacks the thiomorpholine ring but shares the dichlorophenylmethyl group.
Thiomorpholine-4-carboxylic acid: Contains the thiomorpholine ring but lacks the morpholine ring and the dichlorophenylmethyl group. The uniqueness of 4-[(3,4-Dichlorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine lies in its combined structure, which imparts specific chemical and biological properties
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2S/c17-13-2-1-12(9-14(13)18)10-19-3-6-22-15(11-19)16(21)20-4-7-23-8-5-20/h1-2,9,15H,3-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQPOYRNLSBZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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